2,2-Dichloro-3-methylbicyclo[1.1.1]pentane-1-carboxylic acid
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Overview
Description
2,2-Dichloro-3-methylbicyclo[111]pentane-1-carboxylic acid is a unique bicyclic compound characterized by its rigid structure and the presence of two chlorine atoms and a carboxylic acid group This compound is part of the bicyclo[11
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dichloro-3-methylbicyclo[1.1.1]pentane-1-carboxylic acid typically involves the photochemical reaction of propellane with diacetyl, followed by a haloform reaction to introduce the chlorine atoms. This method allows for the construction of the bicyclo[1.1.1]pentane core in a relatively efficient manner .
Industrial Production Methods
While specific industrial production methods for 2,2-Dichloro-3-methylbicyclo[11This includes the use of flow photochemical reactors to scale up the production of the bicyclo[1.1.1]pentane core .
Chemical Reactions Analysis
Types of Reactions
2,2-Dichloro-3-methylbicyclo[1.1.1]pentane-1-carboxylic acid can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The carboxylic acid group can be reduced to an alcohol or oxidized to a higher oxidation state.
Addition Reactions: The bicyclic structure can participate in addition reactions, particularly at the bridgehead positions.
Common Reagents and Conditions
Common reagents used in these reactions include strong nucleophiles for substitution reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents such as lithium aluminum hydride for reduction .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield a variety of derivatives with different functional groups, while oxidation and reduction reactions modify the carboxylic acid group .
Scientific Research Applications
2,2-Dichloro-3-methylbicyclo[1.1.1]pentane-1-carboxylic acid has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of bioactive compounds, potentially improving solubility and metabolic stability.
Materials Science: The rigid bicyclic structure makes it useful in the design of molecular rods and other materials with specific mechanical properties.
Chemical Probes: It can be used as a probe in biological studies to investigate the interactions of bicyclic compounds with biological targets.
Mechanism of Action
The mechanism of action of 2,2-Dichloro-3-methylbicyclo[1.1.1]pentane-1-carboxylic acid involves its interaction with molecular targets through its functional groups. The carboxylic acid group can form hydrogen bonds, while the chlorine atoms can participate in halogen bonding. These interactions can influence the compound’s binding affinity and specificity for various biological targets .
Comparison with Similar Compounds
Similar Compounds
2,2-Difluoro-3-methylbicyclo[1.1.1]pentane-1-carboxylic acid: Similar in structure but with fluorine atoms instead of chlorine, offering different reactivity and properties.
3-(Methoxycarbonyl)bicyclo[1.1.1]pentane-1-carboxylic acid: Contains a methoxycarbonyl group, providing different chemical behavior and applications.
Uniqueness
2,2-Dichloro-3-methylbicyclo[1.1.1]pentane-1-carboxylic acid is unique due to the presence of chlorine atoms, which can significantly alter its reactivity and interactions compared to its fluorinated or methoxycarbonyl counterparts. This makes it a valuable compound for specific applications where chlorine’s properties are advantageous .
Properties
CAS No. |
116546-55-5 |
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Molecular Formula |
C7H8Cl2O2 |
Molecular Weight |
195.04 g/mol |
IUPAC Name |
2,2-dichloro-3-methylbicyclo[1.1.1]pentane-1-carboxylic acid |
InChI |
InChI=1S/C7H8Cl2O2/c1-5-2-6(3-5,4(10)11)7(5,8)9/h2-3H2,1H3,(H,10,11) |
InChI Key |
VDEPBWREPUXHJS-UHFFFAOYSA-N |
Canonical SMILES |
CC12CC(C1)(C2(Cl)Cl)C(=O)O |
Origin of Product |
United States |
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